2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid
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Overview
Description
2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions, such as temperature and time, can be optimized to achieve high yields. Additionally, late-stage functionalization of the triazolo pyridine can be performed to introduce the boronic acid group .
Chemical Reactions Analysis
Types of Reactions
2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including acting as inhibitors for various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation. Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: This compound shares a similar triazole-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole-pyrimidine ring system, known for its anticancer properties.
Uniqueness
2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C7H8BN3O2 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4,12-13H,1H3 |
InChI Key |
DXCSRWGZMBSWDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC(=N2)C)C=C1)(O)O |
Origin of Product |
United States |
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